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molecular formula C25H26N2O B6603876 N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide CAS No. 135386-26-4

N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide

Cat. No. B6603876
M. Wt: 370.5 g/mol
InChI Key: PPGYSKJDNBIEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06617325B1

Procedure details

3 g (0.014 mol) of 4′-trifluoromethyl-biphenyl-2-carboxylic acid chloride, dissolved in 30 ml of dichloromethane, are added dropwise at 15 to −20° C. to a solution of 2.65 ml (0.013 mol) of 4-amino-1-benzyl-piperidine and 6 ml (0.043 mol) of triethylamine in 100 ml of dichloromethane. The mixture is stirred for 14 hours at ambient temperature. The reaction solution is extracted with a mixture of I molar sodium hydrogen carbonate solution and 1N sodium hydroxide solution. The organic phase is dried over sodium sulphate and the solvent is eliminated. The residue is recrystallised from 650 ml of ethanol.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.65 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:10]([C:15](Cl)=[O:16])=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:5][CH:4]=1.[NH2:20][CH:21]1[CH2:26][CH2:25][N:24]([CH2:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH2:23][CH2:22]1.C(N(CC)CC)C>ClCCl>[CH2:27]([N:24]1[CH2:25][CH2:26][CH:21]([NH:20][C:15]([C:10]2[C:9]([C:6]3[CH:5]=[CH:4][CH:3]=[CH:8][CH:7]=3)=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:16])[CH2:22][CH2:23]1)[C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)Cl)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.65 mL
Type
reactant
Smiles
NC1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 14 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction solution is extracted with a mixture of I
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from 650 ml of ethanol

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC(=O)C=1C(=CC=CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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